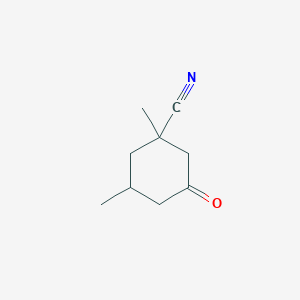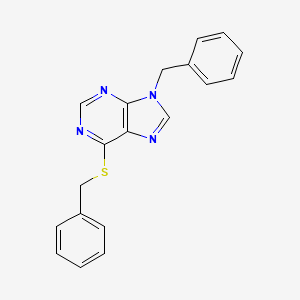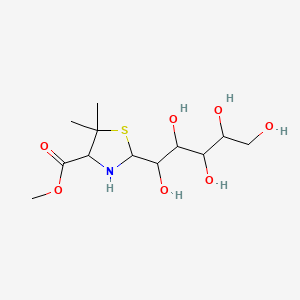![molecular formula C12H13BrF3N3O2 B14002062 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a bromopyridine moiety attached to a diazabicycloheptane core, with trifluoroacetic acid as a counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reaction conditions is crucial to achieving consistent results on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the diazabicycloheptane core may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,5-Diazabicyclo[2.2.1]heptane derivatives
- 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
Uniqueness
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane stands out due to its unique combination of a bromopyridine moiety and a diazabicycloheptane core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13BrF3N3O2 |
|---|---|
Poids moléculaire |
368.15 g/mol |
Nom IUPAC |
3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12BrN3.C2HF3O2/c11-7-1-2-10(12-4-7)14-5-8-3-9(6-14)13-8;3-2(4,5)1(6)7/h1-2,4,8-9,13H,3,5-6H2;(H,6,7) |
Clé InChI |
DQZRQULIAUMVPC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1N2)C3=NC=C(C=C3)Br.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)





![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)

